Isosakuranetin

Beschreibung

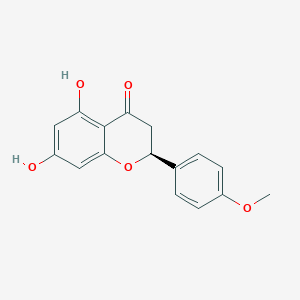

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963980 | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-43-3 | |

| Record name | Isosakuranetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosakuranetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSAKURANETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02X7TF8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of Isosakuranetin

Biosynthetic Pathways

Influence of Environmental Factors on Isosakuranetin Production in Plants

The production of flavonoids, including flavanones like this compound, is a dynamic process that plants use to respond to their environment. nih.gov As secondary metabolites, these compounds are not essential for primary growth but play crucial roles in defense and adaptation. frontiersin.orgcabidigitallibrary.org The synthesis of these compounds, often referred to as phytoalexins, is induced in response to various external stimuli, known as elicitors. mdpi.com These elicitors can be categorized as either biotic (from living organisms) or abiotic (from non-living environmental factors). mdpi.com

Biotic Factors

Biotic stresses, such as attacks by pathogens and herbivores, are potent inducers of flavonoid biosynthesis. mdpi.com Plants synthesize phytoalexins as a defense mechanism against invading microorganisms. mdpi.com For instance, in rice (Oryza sativa), the accumulation of sakuranetin (B8019584), an isomer of this compound, is a well-documented response to infection by the blast fungus Magnaporthe oryzae and the brown planthopper (Nilaparvata lugens). researchgate.netdergipark.org.tr The attack by the brown planthopper leads to a significant upregulation of the gene for naringenin-O-methyltransferase (NOMT), the enzyme that converts naringenin (B18129) to sakuranetin, resulting in a continuous increase in sakuranetin concentration over 72 hours. dergipark.org.tr This response suggests that herbivore damage redirects the flavonoid pathway from producing other naringenin derivatives towards producing this specific phytoalexin. dergipark.org.tr Given that this compound is also derived from naringenin, it is plausible that similar biotic stresses could trigger its accumulation in certain plant species as part of their defense strategy.

Abiotic Factors

Abiotic stressors also play a significant role in modulating the production of flavanones. frontiersin.orgnih.gov These non-living factors alert the plant's defense systems, often leading to an increased synthesis of protective secondary metabolites. nih.govnih.gov

UV Radiation: Ultraviolet (UV) radiation, particularly UV-B, is a well-known elicitor of flavonoid biosynthesis. nih.govfrontiersin.orgnih.gov Flavonoids accumulate in the epidermal layers of leaves where they act as a screen, absorbing harmful UV radiation and protecting the photosynthetic machinery within the cells. psu.eduresearchgate.net Studies have shown that UV irradiation induces the accumulation of sakuranetin in rice leaves. researchgate.netfrontiersin.org The process involves the upregulation of key enzymes in the flavonoid biosynthesis pathway, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). tandfonline.com Exposure of rice to combined drought and UV-B stress resulted in the detection of naringenin, the precursor to this compound, indicating the activation of this pathway. psu.edu

Chemical Elicitors: Various chemical compounds can mimic pathogen attacks and induce phytoalexin production. In rice, copper chloride (CuCl₂) and jasmonic acid, a plant hormone involved in stress signaling, are known to stimulate the accumulation of sakuranetin. mdpi.comfrontiersin.org Methionine has also been identified as an elicitor, capable of inducing both sakuranetin and momilactone A production in rice leaves. These findings demonstrate that the biosynthetic pathways leading to flavanones like sakuranetin, and potentially this compound, are integrated into the plant's broader chemical defense signaling network.

The following table details the observed changes in the concentration of sakuranetin, the isomer of this compound, in response to specific environmental stressors in rice, highlighting the plant's capacity to rapidly synthesize these compounds when challenged.

Table 1: Induction of Sakuranetin in Rice (Oryza sativa) by Environmental Stressors

| Stressor | Plant Tissue | Observation | Reference |

|---|---|---|---|

| Blast Fungus (Magnaporthe oryzae) Infection | Leaves | Accumulation of 50.6–100 μg/g fresh weight. | researchgate.net |

| Brown Planthopper (Nilaparvata lugens) Attack | Leaf Sheaths | Continuous increase in concentration over 72 hours post-infestation. | dergipark.org.tr |

| Copper Chloride (CuCl₂) | Leaves | Induced accumulation. | |

| Methionine (7.0 mM) | Leaves | Significant production observed after 24 hours, peaking around 48 hours. |

Analytical Methodologies for Isosakuranetin Quantification and Identification

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and one of the most critical stages in the analysis of Isosakuranetin from biological samples is sample preparation. nih.gov The primary goals are to isolate the analyte from interfering endogenous components, such as proteins and lipids, and to concentrate it to a level suitable for detection. slideshare.net Biological samples are inherently complex, making direct injection into analytical systems unfeasible. researchgate.net Therefore, robust extraction techniques are essential to ensure the accuracy and reproducibility of quantitative results. nih.gov

The efficiency of extracting this compound, a flavonoid, is heavily dependent on several factors, including the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. mdpi.comresearchgate.net The selection of an appropriate solvent is paramount, with its polarity playing a key role. For flavonoids, polar solvents like ethanol (B145695) and methanol, often mixed with water, are commonly employed. nih.gov Ethanol is frequently cited as a highly effective solvent for extracting bioactive compounds from plant matrices. nih.govnih.gov

The optimization of extraction conditions is often achieved using statistical methods like Response Surface Methodology (RSM), which allows for the simultaneous analysis of multiple variables to find the conditions that yield the maximum extraction efficiency. mdpi.commdpi.com Key variables that are typically optimized include:

Solvent Concentration: The ratio of organic solvent to water can significantly impact the extraction yield. For instance, a 70% ethanol concentration was found to be optimal for the ultrasound-assisted extraction of a similar flavonoid, isoquercetin. mdpi.com

Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent penetration and compound solubility. However, excessively high temperatures risk degrading thermolabile compounds like flavonoids. mdpi.com

Time: Extraction yield generally increases with time up to a certain point, after which it may plateau or even decrease if degradation occurs. nih.gov Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to significantly reduce extraction times compared to conventional methods like maceration or Soxhlet extraction. nih.gov

Solvent-to-Solid Ratio: This ratio affects the concentration gradient between the sample and the solvent, influencing the mass transfer of the analyte. mdpi.com An optimal ratio ensures that a sufficient volume of solvent is available to extract the target compound effectively without being excessively dilute. mdpi.com

| Variable | General Effect on Extraction Yield | Considerations for Optimization |

|---|---|---|

| Solvent Type & Concentration | Polar solvents (e.g., ethanol, methanol) are generally effective. The water content can be adjusted to optimize polarity. | Ethanol is often preferred due to its high efficiency and lower toxicity compared to methanol. nih.gov |

| Temperature | Increasing temperature generally enhances extraction up to an optimal point. | Excessive heat can cause degradation of the target analyte. mdpi.com |

| Extraction Time | Yield increases with time until equilibrium is reached. | Modern methods (UAE, MAE) can drastically shorten the required time. nih.gov |

| Solvent-to-Solid Ratio | A higher ratio can increase the diffusion gradient, improving extraction. | An excessively high ratio can lead to analyte dilution and increased solvent waste. mdpi.com |

Following initial extraction, further cleanup and concentration are often necessary, especially for complex biological fluids like plasma, serum, or urine. researchgate.net Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most widely used techniques for this purpose. nih.govslideshare.net

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.org this compound can be partitioned from an aqueous biological sample into an organic solvent in which it has higher solubility. youtube.com The efficiency of LLE can be manipulated by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic layer. slideshare.netelementlabsolutions.com While simple and effective, LLE can be time-consuming and consume large volumes of organic solvents. phenomenex.com

Solid-Phase Extraction (SPE) is a more advanced and selective sample preparation technique that has become the method of choice for many bioanalytical applications. scioninstruments.comnih.gov SPE operates on the same principles as chromatography, using a solid sorbent packed into a cartridge or well plate to retain either the analyte or impurities. thermofisher.com For a moderately non-polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) is typically used. scioninstruments.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of an organic solvent. thermofisher.comwaters.com SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and greater potential for automation. scioninstruments.com

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases based on relative solubility. wikipedia.org | Partitioning between a solid stationary phase and a liquid mobile phase. thermofisher.com |

| Selectivity | Moderate; can be improved by pH adjustment. elementlabsolutions.com | High; a wide variety of sorbent chemistries allows for targeted extraction. scioninstruments.com |

| Solvent Consumption | High. phenomenex.com | Low. thermofisher.com |

| Automation | Difficult to automate. | Easily automated with 96-well plates and robotic systems. thermofisher.com |

| Analyte Concentration | Possible, but can be inefficient. | Highly effective for concentrating analytes from dilute samples. thermofisher.com |

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical methods for the quantification of flavonoids like this compound from complex mixtures. nih.gov These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for precise identification and measurement. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids, as they are often non-volatile and thermolabile, making them unsuitable for gas chromatography without derivatization. researchgate.netnih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) or methanol), is the standard approach for separating flavanones.

A stereospecific HPLC method for the determination of this compound enantiomers in rat urine has been developed, demonstrating the technique's capability. nih.gov The separation was achieved on a Chiralpak® AD™-RH column with a simple mobile phase, and the standard curves were linear over a wide concentration range (0.5 to 100.0 µg/ml). nih.gov The mean extraction efficiency for the enantiomers was greater than 88.0%. nih.gov

Several types of detectors can be coupled with HPLC for the analysis of this compound:

UV-Visible (UV) and Diode-Array (DAD) Detectors: These are the most common detectors for flavonoid analysis. nih.gov Flavonoids exhibit strong UV absorbance due to their conjugated aromatic systems. utm.mx this compound can be detected at its absorbance maximum, around 286 nm. nih.gov A DAD (also known as a Photo-Diode Array, PDA) detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. utm.mxresearchgate.net

Fluorescence Detectors: For compounds that fluoresce, this detector offers higher sensitivity and selectivity than UV detection. While not all flavonoids are naturally fluorescent, some can be detected this way, potentially lowering detection limits. nih.gov

Electrochemical Detectors (ED): ED is a highly sensitive and selective technique for electroactive compounds, such as phenols. mdpi.com Since flavonoids are phenolic compounds, they are electrochemically active and can be oxidized at an electrode surface. researchgate.net This allows for highly selective detection with low background noise, making it suitable for analyzing trace levels in complex matrices. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD™-RH |

| Mobile Phase | Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v) |

| Flow Rate | 0.5 ml/min |

| Detection | UV at 286 nm |

| Linear Range | 0.5 to 100.0 µg/ml |

| Limit of Quantitation | 0.5 µg/ml |

Gas Chromatography (GC) separates volatile and thermally stable compounds in the gas phase. While less common for flavonoids due to their low volatility and polar nature, GC-MS can be used after a derivatization step. researchgate.net Derivatization, typically silylation, is required to convert the polar hydroxyl groups of this compound into less polar, more volatile silyl (B83357) ethers, allowing them to pass through the GC column.

Once separated by GC, the compounds enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. mdpi.com This makes GC-MS a powerful tool for the unambiguous identification of compounds in complex plant extracts or other matrices. mdpi.comjournaljocamr.com The technique is highly sensitive and precise, suitable for both qualitative screening and quantitative analysis. mdpi.com

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art for the sensitive and selective analysis of compounds like this compound in biological matrices. nih.govnih.gov This combination leverages the superior separation power of HPLC for complex mixtures with the high selectivity and sensitivity of mass spectrometry. nih.gov

LC-MS/MS is indispensable for metabolomics studies, where the goal is to comprehensively profile a wide range of small molecules in a biological sample. springernature.com In an LC-MS/MS system, the compounds eluting from the LC column are ionized (e.g., by Electrospray Ionization, ESI) and then analyzed by two mass analyzers in series (tandem MS). nih.gov

For quantitative analysis, a highly selective mode called Multiple Reaction Monitoring (MRM) is often used. ijsr.net In MRM, the first mass analyzer is set to select the specific m/z of the parent this compound ion, which is then fragmented, and the second mass analyzer is set to detect a specific, characteristic fragment ion. This process provides exceptional selectivity, minimizing matrix interference and leading to very low limits of detection. ijsr.net The high analytical selectivity of LC-MS/MS often simplifies sample preparation requirements compared to other methods. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation, identification, and quantification of this compound and other flavonoids. nih.gov Its advantages include high separation efficiency, short analysis times, low consumption of reagents, and small sample volume requirements. nih.gov In the context of this compound analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. mdpi.com

The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. For the analysis of flavonoids like this compound, a background electrolyte (BGE) consisting of a buffer solution, such as sodium borate, is typically used to control the pH and ionic strength, ensuring reproducible migration times. nih.govmdpi.com Detection is often achieved using a diode-array detector (DAD), which allows for simultaneous monitoring at multiple wavelengths, enhancing the sensitivity and selectivity of the method for UV-active compounds like this compound. mdpi.com The hyphenation of CE with mass spectrometry (CE-MS) offers even greater sensitivity and specificity, enabling the analysis of complex matrices and providing definitive identification based on mass-to-charge ratio. mdpi.com

For quantitative analysis, the peak area of this compound is measured and compared against a calibration curve constructed from standards of known concentrations. To compensate for different residence times of various compounds in the detector in CE, normalized peak areas are often used for quantification, especially when comparing impurity levels. amazonaws.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification. These methods rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. publish.csiro.au It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum of this compound displays signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For instance, aromatic protons on the A and B rings resonate at different chemical shifts, and the protons on the heterocyclic C-ring show a characteristic pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ukm.my

2D NMR: Two-dimensional NMR experiments provide correlation data that helps in assembling the molecular structure. ukm.my

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to identify spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in ppm and can vary slightly depending on the solvent used.)

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 2 | 79.5 | 5.35 (dd, 13.0, 3.0) |

| 3 | 43.2 | 3.09 (dd, 17.1, 13.0), 2.78 (dd, 17.1, 3.0) |

| 4 | 196.5 | - |

| 5 | 164.0 | - |

| 6 | 96.9 | 5.92 (d, 2.2) |

| 7 | 167.5 | - |

| 8 | 95.9 | 5.92 (d, 2.2) |

| 9 (C-4a) | 163.2 | - |

| 10 (C-8a) | 102.2 | - |

| 1' | 130.8 | - |

| 2', 6' | 128.5 | 7.35 (d, 8.6) |

| 3', 5' | 114.2 | 6.92 (d, 8.6) |

| 4' | 159.8 | - |

| 4'-OCH₃ | 55.4 | 3.79 (s) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and sensitive method used for both the qualitative and quantitative analysis of this compound. mdpi.com The technique is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals.

The UV-Vis spectrum of flavonoids like this compound is characterized by two main absorption bands. medwinpublishers.com

Band I: This absorption, typically occurring in the 300-390 nm range, is associated with the cinnamoyl system (B-ring and the C-ring).

Band II: This absorption, found in the 240-280 nm range, corresponds to the benzoyl system (A-ring). medwinpublishers.com

For this compound, the spectrum typically shows a Band II maximum around 286-288 nm and a shoulder or a less intense Band I maximum at a higher wavelength. nih.govresearchgate.net The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent used. This technique is frequently used for quantification in conjunction with separation methods like HPLC, where the detector is set to the λmax of this compound for optimal sensitivity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies (as wavenumbers, cm⁻¹) versus transmittance. vscht.cz The spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural features. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3400 | O-H stretching | Phenolic hydroxyl groups |

| ~3000-3100 | C-H stretching | Aromatic C-H |

| ~2850-3000 | C-H stretching | Aliphatic C-H (in C-ring) |

| ~1630-1650 | C=O stretching | Carbonyl group (ketone in C-ring) |

| ~1570-1610 | C=C stretching | Aromatic ring skeletal vibrations |

| ~1250-1300 | C-O stretching | Aryl ether (methoxy group) |

| ~1000-1150 | C-O stretching | Other C-O bonds |

Method Validation Parameters in this compound Analysis

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates the performance characteristics of a method, including its specificity and selectivity. researchgate.net

Specificity and Selectivity

Specificity and selectivity are closely related terms that describe the ability of an analytical method to measure the analyte of interest, this compound, without interference from other components that may be present in the sample matrix. gavinpublishers.comyoutube.com

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.com

In the analysis of this compound, establishing specificity and selectivity is crucial. For chromatographic methods like HPLC or CE, this is typically demonstrated by showing that this compound is well-resolved from other compounds in the sample, with no co-eluting peaks. demarcheiso17025.com This can be verified by analyzing a blank matrix (a sample without this compound), a spiked matrix (the matrix with a known amount of this compound added), and samples containing potential interferents. The use of a photodiode array (PDA) or mass spectrometric detector can further confirm peak purity, ensuring the signal at the retention time of this compound is solely due to the target compound. demarcheiso17025.com

For spectroscopic methods, specificity is demonstrated by showing that the spectral signature (e.g., NMR chemical shifts, UV λmax, IR bands) is unique to this compound and is not significantly affected by the sample matrix or other components.

Linearity and Calibration Curve Development

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. A calibration curve, a graphical representation of this relationship, is constructed by plotting the instrument's response against the known concentration of a series of standards. The linearity of the curve is typically evaluated by its coefficient of determination (R²) and by visual inspection of the plot. nih.govnih.gov

For the stereospecific analysis of this compound enantiomers in rat urine using an HPLC method with ultraviolet (UV) detection, linearity has been successfully established. The standard curves were demonstrated to be linear over a concentration range of 0.5 to 100.0 µg/mL for each enantiomer. nih.gov Quantification is based on these calibration curves, which are constructed using the peak area ratio of the this compound enantiomers to an internal standard against the respective this compound concentrations, employing unweighted least-squares linear regression. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable precision and accuracy. mdpi.comkoreascience.kr The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. mdpi.comkoreascience.kr The LOQ is a critical parameter for quantitative assays, especially when analyzing low concentrations of a substance in biological samples.

In a validated HPLC method for this compound enantiomers, the limit of quantitation was established at 0.5 µg/mL. nih.gov At this concentration, the precision of the assay was within 12%, indicating that the method is sufficiently sensitive for pharmacokinetic studies in biological matrices like urine. nih.gov

Precision (Intra-day and Inter-day)

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability), which measures precision within the same day under the same operating conditions, and inter-day (intermediate precision), which measures precision on different days.

The precision of the HPLC method for this compound enantiomers was determined through replicate assays (n=6) at various concentrations. The within-run (intra-day) and between-run (inter-day) precision was found to be less than 15% (RSD) across a wide range of concentrations, demonstrating the method's reproducibility. nih.gov The intra- and inter-run bias, an indicator of accuracy, varied between -0.72% and 13.82%. nih.gov

Table 1: Intra-day and Inter-day Precision of this compound Enantiomer Quantification

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Bias (%) | Inter-day Bias (%) |

|---|---|---|---|---|---|

| 2S-Isosakuranetin | 0.5 | 11.96 | 13.82 | 1.48 | 13.82 |

| 5.0 | 2.58 | 5.31 | 1.14 | 5.14 | |

| 50.0 | 1.42 | 3.99 | 1.01 | 3.11 | |

| 2R-Isosakuranetin | 0.5 | 11.24 | 12.01 | -0.72 | 12.01 |

| 5.0 | 2.91 | 4.87 | 0.98 | 4.87 | |

| 50.0 | 1.39 | 4.02 | 0.97 | 2.98 |

Data sourced from a stereospecific HPLC assay in rat urine. nih.gov

Accuracy and Recovery Studies

Accuracy refers to the closeness of the mean test results obtained by the method to the true value of the analyte. gavinpublishers.com It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the analyte that is successfully measured is the recovery, which provides an indication of the extraction efficiency and the extent of any matrix effects. chromatographytoday.comut.ee

For this compound, recovery studies were conducted from biological fluids. The mean extraction efficiency for its enantiomers from these fluids was found to range from 86.93% to 104.05%. nih.gov This high level of recovery indicates that the extraction procedure is effective and that the method provides an accurate measurement of the this compound concentration in the samples. nih.gov

Table 2: Recovery of this compound Enantiomers from Biological Fluid

| Concentration (µg/mL) | Mean Recovery of 2S-Isosakuranetin (%) | Mean Recovery of 2R-Isosakuranetin (%) |

|---|---|---|

| 0.5 | 104.05 | 101.72 |

| 1.0 | 97.51 | 96.04 |

| 5.0 | 92.11 | 90.13 |

| 10.0 | 91.36 | 89.96 |

| 50.0 | 88.04 | 86.93 |

| 100.0 | 88.12 | 87.02 |

Data sourced from a stereospecific HPLC assay in rat urine. nih.gov

Pharmacological Research and Bioactivity Mechanisms of Isosakuranetin

Mechanisms of Action at the Molecular and Cellular Levels

The biological effects of Isosakuranetin are rooted in its ability to interact with and modulate a variety of intracellular components and pathways. These interactions form the basis of its observed pharmacological properties in preclinical models.

This compound has been shown to influence key intracellular signaling cascades that are crucial for cellular responses to external stimuli, including stress and inflammation.

MAPK Pathway (ERK1/2, JNK, p38): Research has demonstrated that this compound can inhibit the mitogen-activated protein kinase (MAPK) signaling pathway. In studies involving human keratinocytes exposed to UV-B radiation, a primary factor in skin photoaging, pretreatment with this compound suppressed the UV-B-induced phosphorylation of key MAPK components, including ERK1/2, JNK1/2, and p38 proteins. This inhibitory action on the MAPK cascade is linked to the compound's ability to prevent downstream events such as the expression of matrix metalloproteinases.

PI3K/Akt and AMPK Pathways: The direct modulatory effects of this compound on the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and AMPK (AMP-activated protein kinase) signaling pathways are not extensively detailed in the current scientific literature. While other flavonoids have been studied in relation to these pathways for their roles in metabolism and cell survival, specific preclinical data detailing this compound's direct influence are limited.

This compound exhibits a notable and highly specific interaction with certain transient receptor potential (TRP) ion channels, which are involved in sensory perception, including pain and temperature.

TRPM3 Inhibition: this compound is recognized as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. frontiersin.orgresearchgate.net It has been identified as one of the most potent known inhibitors of TRPM3, with studies reporting an IC50 value of approximately 50 nM. researchgate.net TRPM3 channels are cation-permeable and play a role in calcium signaling; their inhibition by this compound blocks the influx of calcium ions that occurs upon channel activation. frontiersin.org This mechanism is central to the compound's observed effects in models of pain and thermal nociception. frontiersin.orgresearchgate.net

Selectivity Profile: A key feature of this compound's activity is its high selectivity for TRPM3 over other related sensory TRP channels. researchgate.net Studies have shown that it has minimal cross-reactivity with TRPM8 (the cold and menthol receptor) and TRPV1 (the capsaicin receptor). mdpi.com This specificity suggests a targeted mechanism of action, which is a desirable characteristic for therapeutic development.

This compound influences cellular function by modulating the activity of key transcription factors, thereby regulating the expression of genes involved in inflammation and oxidative stress.

Nrf2 and NF-κB: this compound has been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. In a preclinical model of cardiac toxicity induced by perfluorooctane sulfonate (PFOS), this compound treatment counteracted the toxin-induced reduction in the expression of Nrf2 and its associated antioxidant genes. nih.gov Concurrently, the same study noted that PFOS intoxication increased levels of Nuclear Factor kappa-B (NF-κB), a key transcription factor in the inflammatory response, and that this compound was evaluated for its ability to counteract this effect, suggesting an inhibitory role in the NF-κB signaling pathway. nih.gov

CYP Enzymes, PXR, and CAR: The direct regulatory effects of this compound on nuclear receptors such as the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR), which are critical for the expression of many cytochrome P450 (CYP) drug-metabolizing enzymes, have not been fully elucidated. frontiersin.orgnih.govnih.gov While this compound has shown hepatoprotective effects, specific studies detailing its mechanism of action via PXR or CAR activation or inhibition and the subsequent impact on CYP enzyme gene expression are not yet available. nih.gov

This compound directly inhibits the activity of several enzymes involved in tissue degradation and bacterial virulence.

Matrix Metalloproteinase-1 (MMP-1): In the context of skin health, this compound strongly suppresses the UV-B-induced expression of Matrix Metalloproteinase-1 (MMP-1) in human keratinocytes. nih.gov MMP-1 is a key enzyme responsible for the degradation of collagen in the skin during photoaging. nih.gov The inhibition of MMP-1 production by this compound is dose-dependent and linked to its modulation of the MAPK signaling pathway. nih.gov

Sortase A (SrtA): this compound is an effective inhibitor of Sortase A (SrtA), a bacterial enzyme crucial for the virulence of Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov It inhibits SrtA activity with an IC50 of 21.20 μg/mL. nih.govnih.gov This inhibition disrupts SrtA-mediated processes, including the anchoring of virulence factors to the cell wall, thereby reducing bacterial adhesion to fibrinogen, biofilm formation, and invasion of host cells. nih.govnih.gov

Tyrosinase and Caspases: The influence of this compound on the activities of tyrosinase, a key enzyme in melanin synthesis, and caspases, which are critical proteases in the apoptotic pathway, is not well-characterized in existing preclinical studies.

Antioxidant Enzymes: this compound positively influences the activity of a suite of antioxidant enzymes, which is a cornerstone of its cytoprotective effects. This is further detailed in the subsequent section.

A significant aspect of this compound's bioactivity is its ability to combat oxidative stress by enhancing endogenous antioxidant defense systems. Preclinical research in a rat model of PFOS-induced cardiac toxicity demonstrated that this compound administration counteracted the toxin's negative effects on the cellular antioxidant machinery. nih.gov The specific mechanisms include:

ROS Scavenging: this compound treatment helped to mitigate the upregulation of Reactive Oxygen Species (ROS) induced by the toxin. nih.gov

Enhancement of Antioxidant Enzyme Activity: The compound reversed the PFOS-induced reduction in the activities of several key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx), Glutathione S-transferase (GST), and Glutathione Reductase (GSR). nih.gov

Regulation of HO-1: It also counteracted the decreased activity of Heme oxygenase-1 (HO-1), an enzyme with both antioxidant and anti-inflammatory functions. nih.gov

Restoration of GSH Levels: this compound treatment helped restore the content of Glutathione (GSH), a critical non-enzymatic antioxidant. nih.gov

Therapeutic Potential and Preclinical Investigations

Based on its molecular and cellular mechanisms of action, preclinical studies have highlighted the therapeutic potential of this compound in several areas. These investigations provide a foundation for further research into its possible applications.

Anti-Photoaging Agent: By inhibiting UV-B-induced MMP-1 expression and subsequent collagen degradation through the suppression of MAPK signaling, this compound shows potential for development as a topical agent to protect the skin against photoaging. nih.gov

Anti-Virulence Therapy: Its ability to inhibit the S. aureus enzyme Sortase A makes this compound a candidate for anti-virulence strategies. nih.govnih.govsaudijournals.com By disrupting virulence without directly killing the bacteria, such an approach could reduce the selective pressure for antibiotic resistance. In vivo studies have shown its efficacy in a mouse model of S. aureus-induced pneumonia, where it improved survival rates and reduced lung damage. saudijournals.com

Pain Management: As a potent and selective inhibitor of the TRPM3 ion channel, this compound has been investigated for its potential in pain relief. frontiersin.orgresearchgate.net Preclinical models have shown that it can reduce sensitivity to noxious heat and chemical pain, suggesting its potential utility in conditions such as chronic and neuropathic pain. researchgate.net

Cardioprotection: Research has indicated a protective role for this compound against chemically induced cardiac damage. nih.gov Its ability to modulate the Nrf2 and NF-κB pathways and restore the activity of crucial antioxidant enzymes suggests it may have therapeutic potential in mitigating cardiotoxicity. nih.gov

Data Tables

Table 1: Summary of this compound's Effects on Specific Molecular Targets

| Target | Effect | Reported Value (IC50) | Associated Biological Outcome |

|---|---|---|---|

| TRPM3 Ion Channel | Inhibition | ~50 nM | Modulation of thermal nociception and pain signaling |

| Sortase A (SrtA) | Inhibition | 21.20 µg/mL | Reduced S. aureus virulence (adhesion, biofilm) |

| Matrix Metalloproteinase-1 (MMP-1) | Suppression of Expression | Not reported | Prevention of collagen degradation (Anti-photoaging) |

Table 2: Overview of this compound's Impact on Cellular Pathways and Systems

| Pathway/System | Observed Effect of this compound | Key Modulated Components |

|---|---|---|

| MAPK Signaling | Inhibition of phosphorylation | ERK1/2, JNK, p38 |

| Nrf2 Pathway | Modulation/Upregulation | Nrf2, HO-1, Antioxidant Enzymes |

| NF-κB Pathway | Inhibition/Modulation | NF-κB |

| Antioxidant Defense System | Enhancement | Enzymes: SOD, CAT, GPx, GST, GSR, HO-1 |

| Non-Enzymatic: GSH |

Anti-inflammatory Effects and Related Pathways

This compound has demonstrated notable anti-inflammatory properties through its modulation of key signaling pathways. Research indicates that this compound can protect cardiac tissues by regulating dysregulations caused by toxins, owing to its antioxidative and anti-inflammatory capabilities nih.gov. The anti-inflammatory mechanisms of flavonoids, a class of compounds to which this compound belongs, often involve the inhibition of the NF-κB and MAPK signaling pathways researchgate.netmdpi.com. For instance, the related flavanone (B1672756) sakuranetin (B8019584) has been shown to reduce inflammation in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway nih.gov. This inhibition leads to a decrease in the production of pro-inflammatory mediators.

Studies on various flavonoids have shown they can suppress the overproduction of nitric oxide and reduce the levels of inflammatory markers such as ROS, TNF-α, and IL-6 researchgate.net. The mechanism behind this involves inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IκBα, p65, JNK, ERK, and p38, which in turn reduces the nuclear translocation of NF-κB p65 researchgate.net. By targeting these fundamental inflammatory pathways, this compound and related flavonoids can exert significant anti-inflammatory effects.

Anticancer Activity

Induction of Apoptosis (e.g., Caspase-3 activity, Bax/Bcl-2 modulation)

This compound has been found to induce apoptosis in cancer cells through various mechanisms. One of the key ways it achieves this is by modulating the expression of proteins in the Bcl-2 family nih.gov. Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event that often leads to the activation of caspases and subsequent apoptosis nih.govnih.gov.

Furthermore, this compound treatment has been associated with an increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade nih.govmdpi.com. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis mdpi.com. In studies on leukemia cells, this compound has been shown to induce both apoptosis and autophagy through the AMPK and PI3K/Akt signaling pathways semanticscholar.org. This dual induction of cell death pathways highlights its potential as a therapeutic agent against hematologic malignancies researchgate.net.

| Apoptotic Mechanism | Effect of this compound | References |

| Bax/Bcl-2 Ratio | Upregulates Bax, Downregulates Bcl-2 | nih.gov |

| Caspase-3 Activity | Upregulates Caspase-3 | nih.gov |

| Signaling Pathways | Modulates AMPK and PI3K/Akt pathways | semanticscholar.org |

Cell Cycle Arrest (e.g., G2/M phase)

The anticancer activity of flavonoids like this compound often involves the induction of cell cycle arrest, which prevents cancer cells from proliferating. Several studies on related flavonoids have demonstrated their ability to cause cell cycle arrest at the G2/M phase nih.govnih.govmdpi.commdpi.comresearchgate.net. This arrest is typically associated with alterations in the expression of key cell cycle regulatory proteins.

For example, treatment with the flavonoid isorhamnetin has been shown to induce G2/M arrest by decreasing the expression of cyclin A and cyclin B1 nih.gov. At the same time, it can increase the expression of p21WAF1/CIP1, a cyclin-dependent kinase (Cdk) inhibitor nih.govmdpi.com. This increase in p21 can lead to the formation of complexes with Cdk2 and Cdc2, thereby inhibiting their activity and preventing the cell from progressing through the G2 and M phases of the cell cycle nih.gov. Similarly, the flavonoid isoliquiritigenin has been found to arrest cells in both the G2 and M phases by inducing DNA damage nih.gov. These findings suggest that a key mechanism of the antiproliferative effects of these flavonoids is the disruption of the normal cell cycle progression.

Inhibition of Cell Proliferation and Migration

This compound and related flavonoids have been shown to inhibit the proliferation and migration of various cancer cells. For instance, this compound decreased the proliferation of B16 melanoma cells at concentrations above 45μmol/L nih.gov. Other flavonoids, such as quercetin, have demonstrated the ability to significantly reduce cancer cell proliferation, invasion, and migration researchgate.net.

The mechanisms underlying these effects often involve the modulation of key signaling pathways and regulatory proteins. For example, isoliquiritigenin was found to inhibit the proliferation of Hep3B hepatocellular carcinoma cells by causing G1/S cell cycle arrest and suppressing the cyclin D1 and PI3K/AKT pathway nih.gov. It also suppressed the migration and metastasis of these cells both in vitro and in vivo nih.gov. Similarly, myricetin and naringenin (B18129) have been shown to inhibit the proliferation and migration of oral squamous cell carcinoma cells by impairing cell cycle progression nih.gov. These studies highlight the potential of flavonoids to target multiple processes involved in tumor growth and spread.

| Compound | Cell Line | Effect | Mechanism | References |

| This compound | B16 Melanoma | Decreased proliferation | Not specified | nih.gov |

| Isoliquiritigenin | Hep3B | Inhibited proliferation, migration, and metastasis | G1/S arrest, suppression of cyclin D1 and PI3K/AKT pathway | nih.gov |

| Myricetin & Naringenin | SCC-25 (Oral Squamous Carcinoma) | Inhibited proliferation and migration | Impairment of cell cycle progression | nih.gov |

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Induced Cytotoxicity

Tumor necrosis factor-alpha (TNF-α) is a cytokine involved in systemic inflammation and can induce apoptosis in certain cancer cells. The modulation of TNF-α-induced cytotoxicity by flavonoids has been a subject of investigation. However, not all flavonoids enhance this effect.

In a study examining the effects of selected flavonoids on TNF-α-induced cytotoxicity in murine fibroblast L-929 cells, this compound was found to fail to modify TNF cytotoxicity scispace.com. This is in contrast to other flavonoids like eriodictyol and taxifolin, which showed a protective effect, and chrysin and apigenin, which markedly augmented the cytotoxicity of TNF-α scispace.com. This finding indicates that the effect of flavonoids on TNF-α-induced cell death is structure-dependent and that this compound, in this particular cell line, does not synergize with TNF-α to induce cell death scispace.com. The cytotoxicity of TNF-α is contextual and can be regulated by the extracellular matrix microenvironment nih.gov.

Specific Cancer Cell Line Studies (e.g., Leukemia cells HL-60 and U937, HaCaT human keratinocyte cells, PC12 cells, B16BL6 melanoma cells)

The anticancer effects of this compound and related flavonoids have been investigated in a variety of specific cancer cell lines.

Leukemia cells HL-60 and U937 : this compound has been shown to induce both autophagy and apoptosis in human leukemia cells semanticscholar.org. Studies on HL-60 and U937 cells treated with varying concentrations of this compound demonstrated a reduction in cell viability researchgate.net. Other natural compounds have also shown anti-leukemic activity in these cell lines through mechanisms such as cell growth inhibition, differentiation promotion, and apoptosis induction nih.govmdpi.com.

HaCaT human keratinocyte cells : While not a cancer cell line, HaCaT cells are immortalized human keratinocytes often used in skin cancer research. Studies have shown that flavonoids like naringenin can protect HaCaT cells from UVB-induced apoptosis nih.gov. Other compounds have been shown to have protective effects against UVB-induced injury in HaCaT cells through anti-inflammatory and antioxidant mechanisms nih.govresearchgate.netmdpi.com.

PC12 cells : PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are frequently used in neurological studies. Research has demonstrated that flavonoids such as quercetin can protect PC12 cells against hypoxia-induced injury by repressing apoptosis and promoting viability and migration nih.govmdpi.com. Isoliquiritin has also shown protective effects against corticosterone-induced neurotoxicity in PC12 cells by reducing oxidative stress and inhibiting the mitochondrial apoptotic pathway researchgate.net.

B16BL6 melanoma cells : this compound has been found to stimulate melanogenesis in B16BL6 murine melanoma cells nih.govuni.lunii.ac.jp. At higher concentrations, it also decreased the proliferation of these cells nih.gov. Another compound, sakuranetin, also stimulates melanogenesis in B16BL6 cells through the inhibition of ERK and PI3K/AKT signaling pathways nih.gov. Additionally, extracts from Uncaria tomentosa have been shown to promote apoptosis in B16-BL6 cells and inhibit their growth in vivo mdpi.com.

| Cell Line | Compound | Observed Effects | References |

| HL-60 & U937 (Leukemia) | This compound | Reduced cell viability, induced autophagy and apoptosis | semanticscholar.orgresearchgate.net |

| HaCaT (Keratinocyte) | Naringenin | Protection against UVB-induced apoptosis | nih.gov |

| PC12 (Pheochromocytoma) | Quercetin, Isoliquiritin | Protection against hypoxia-induced injury and neurotoxicity | nih.govmdpi.comresearchgate.net |

| B16BL6 (Melanoma) | This compound | Stimulated melanogenesis, decreased proliferation at high concentrations | nih.govuni.lunii.ac.jp |

Antimicrobial and Antifungal Properties

This compound has demonstrated a spectrum of antimicrobial activities, including effects against various bacteria, fungi, and parasites. Research has focused not only on its direct killing or growth-inhibiting properties but also on its ability to neutralize the virulence factors of pathogens, presenting a sophisticated approach to combating microbial infections.

Antibacterial Activity (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis)

While this compound is not a potent direct bactericidal agent against certain strains, it does exhibit inhibitory effects at higher concentrations. Studies on Staphylococcus aureus (S. aureus) USA300 determined the minimum inhibitory concentration (MIC) to be greater than 512 μg/mL, suggesting it has minimal direct antibacterial effect at lower concentrations. nih.govtandfonline.com However, concentrations of 128 μg/mL and higher were found to interfere with the growth of S. aureus, and a concentration of 512 μg/mL completely inhibited its growth. nih.govtandfonline.com Further research has also noted its antibacterial activity against Mycobacterium tuberculosis. bioscience.co.uk

Antifungal Activity (e.g., against Cryptococcus neoformans)

This compound has been identified as having antifungal properties. bioscience.co.uk Specifically, it shows activity against the opportunistic fungal pathogen Cryptococcus neoformans (C. neoformans), which is a significant cause of meningitis in immunocompromised individuals. bioscience.co.ukfrontiersin.org

Antiparasitic Activity (e.g., Trypanocidal activity against Trypanosoma cruzi)

The bioactivity of this compound extends to antiparasitic effects. It has been reported to possess trypanocidal activity against Trypanosoma cruzi (T. cruzi), the parasite responsible for Chagas disease. bioscience.co.uk

Inhibition of Bacterial Virulence Factors (e.g., Sortase A, α-haemolysin, biofilm formation, adhesion, invasion)

A key area of research into this compound's antimicrobial potential lies in its anti-virulence activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Rather than killing the bacteria, this strategy aims to disarm it by inhibiting the factors responsible for its pathogenicity. tandfonline.comnih.gov

This compound is a potent inhibitor of Sortase A (SrtA), a crucial enzyme in S. aureus responsible for anchoring surface proteins involved in adhesion and invasion. nih.govtandfonline.com A fluorescence resonance energy transfer assay revealed that this compound exhibited a low half-maximal inhibitory concentration (IC50) of 21.20 μg/mL for SrtA activity. nih.govtandfonline.comresearchgate.net

This inhibition of SrtA leads to a significant reduction in related virulence properties:

Adhesion and Invasion: this compound impairs the ability of S. aureus to adhere to fibrinogen in a dose-dependent manner. nih.govtandfonline.com At a concentration of 64 μg/mL, the adhesion rate was reduced to just 31.85%. nih.govtandfonline.com It also significantly inhibits the invasion of human lung adenocarcinoma (A549) cells by the bacteria. nih.govresearchgate.net

Biofilm Formation: The compound has been shown to effectively inhibit the formation of S. aureus biofilms. nih.govresearchgate.net

α-haemolysin (Hla) Inhibition: this compound markedly suppresses the haemolytic activity of S. aureus, with a significant inhibitory effect observed at just 8 μg/mL. nih.govtandfonline.com It also effectively suppresses the transcription and expression of the Hla toxin in a dose-dependent manner. nih.govtandfonline.comnih.gov

These dual inhibitory effects on SrtA and α-haemolysin make this compound a promising candidate for developing anti-virulence therapies. nih.govtandfonline.com In a mouse model of pneumonia induced by S. aureus, this compound demonstrated in vivo efficacy by improving survival rates and reducing lung damage. nih.govtandfonline.comnih.gov

| Virulence Factor/Process | Organism | Finding | Concentration/IC50 |

|---|---|---|---|

| Sortase A (SrtA) | S. aureus | Inhibition of enzyme activity | IC50 of 21.20 μg/mL nih.govresearchgate.net |

| α-haemolysin (Hla) | S. aureus | Suppression of haemolytic activity | Significant effect at 8 μg/mL nih.govtandfonline.com |

| Bacterial Adhesion | S. aureus | Inhibition of adhesion to fibrinogen | 68.15% inhibition at 64 μg/mL nih.govtandfonline.com |

| Biofilm Formation | S. aureus | Significant inhibition | Data available in cited sources nih.govresearchgate.net |

| Cellular Invasion | S. aureus | Inhibition of invasion into A549 cells | Data available in cited sources nih.govresearchgate.net |

Neuroprotective and Antinociceptive Effects

This compound has been investigated for its effects on the nervous system, particularly its ability to modulate pain signals and protect neuronal cells.

Attenuation of Thermal Nociception and Pain Response

This compound demonstrates significant antinociceptive (pain-reducing) effects, primarily through its interaction with the Transient Receptor Potential Melastatin 3 (TRPM3) channel. nih.govwikipedia.org TRPM3 is a calcium-permeable cation channel expressed in sensory neurons that can be activated by heat. nih.gov

Research has identified this compound as a potent and selective inhibitor of the TRPM3 channel, with a reported IC₅₀ of 50 nM, making it one of the most potent inhibitors of this channel discovered to date. nih.govresearchgate.net By blocking TRPM3, this compound effectively reduces the signaling of noxious heat. nih.gov

In preclinical studies, this compound has shown clear efficacy:

In a rat model of peripheral neuropathy, it dose-dependently alleviated thermal hyperalgesia (exaggerated pain response to heat). nih.govbohrium.comconsensus.app

In mice, it significantly reduced sensitivity to noxious heat and pain induced by chemical TRPM3 activators. nih.govresearchgate.net Specifically, it was shown to increase the latency to the first pain-related response in a hot plate test. bioscience.co.uk

Importantly, these antinociceptive effects were achieved without significantly affecting motor performance in rotarod tests, confirming the specificity of its pain-reducing action. nih.govconsensus.app These findings suggest that this compound could be a valuable compound for the investigation and potential treatment of neuropathic pain. nih.govbohrium.com

| Activity | Target/Model | Key Finding | Reported Value |

|---|---|---|---|

| TRPM3 Inhibition | HEK293 cells expressing TRPM3 | Potent and selective inhibition of the TRPM3 channel | IC50 of 50 nM nih.govresearchgate.net |

| Thermal Nociception | Mouse model | Reduced sensitivity to noxious heat | Effective at 2 mg/kg bioscience.co.uk |

| Thermal Hyperalgesia | Rat model of neuropathic pain | Dose-dependent alleviation of heat-related pain | Effective at 1.5, 3, or 6 mg/kg nih.govconsensus.app |

Protection against Peripheral Neuropathy

This compound has demonstrated notable antinociceptive effects in models of peripheral neuropathy. nih.govresearchgate.net In a study utilizing a chronic constriction injury (CCI) model in adult male Sprague-Dawley rats, intraperitoneal administration of this compound led to a dose-dependent alleviation of neuropathic pain indicators. nih.govresearchgate.netplos.orgmdpi.com Specifically, the compound was effective in reducing mechanical, thermal, and cold hyperalgesia. nih.govresearchgate.netplos.org The antinociceptive potency was found to be similar across these different pain modality assessments. nih.govresearchgate.net

The mechanism underlying these effects is linked to this compound's activity as a blocker of the transient receptor potential melastatin 3 (TRPM3). nih.govresearchgate.net Importantly, the doses tested did not significantly impact motor performance in the rotarod test, which confirms the specific antinociceptive action of the compound without confounding sedative or motor-impairing effects. nih.govresearchgate.netmdpi.com These findings suggest that this compound holds potential for further investigation as a therapeutic agent for neuropathic pain. nih.govresearchgate.net

Table 1: Effects of this compound on Neuropathic Pain Behaviors

| Behavioral Test | Effect of this compound | Pain Modality Assessed |

|---|---|---|

| von Frey filament test | Dose-dependent alleviation of hyperalgesia | Mechanical |

| Hargreaves' plantar test | Dose-dependent alleviation of hyperalgesia | Thermal |

| Cold plate test | Dose-dependent alleviation of hyperalgesia | Cold |

Amelioration of Cerebral Infarction and Blood-Brain Barrier Damage in Ischemia/Reperfusion Injury

Research has been conducted to investigate the effects of this compound on brain injury following cerebral ischemia and reperfusion (I/R). nih.govmdpi.commdpi.com In a rat model where the middle cerebral artery was occluded for two hours followed by reperfusion, this compound demonstrated significant neuroprotective effects. nih.govmdpi.com Treatment with this compound was found to reduce the severity of neurological damage. nih.govmdpi.com

Specifically, this compound administration significantly decreased the infarct volume at doses of 10 and 20 mg/kg bodyweight. nih.govmdpi.com Furthermore, it provided protection to the blood-brain barrier (BBB). This was evidenced by a significant decrease in Evan Blue leakage in the brain tissue for all tested doses (5, 10, and 20 mg/kg), indicating improved BBB integrity. nih.govmdpi.com Histological examination of the penumbra area of the I/R-injured brains revealed characteristics of apoptotic cell death, and this compound treatment appeared to attenuate this damage. nih.govmdpi.com The underlying mechanism for these protective effects is suggested to be linked to the compound's anti-oxidant and anti-inflammatory properties. mdpi.com

Table 2: Neuroprotective Effects of this compound in Cerebral I/R Injury Model

| Parameter Measured | Outcome of this compound Treatment | Implication |

|---|---|---|

| Neurological Function Score | Reduced severity of neurological damage | Improved functional recovery |

| Infarct Volume | Significantly decreased at 10 and 20 mg/kg | Reduced area of brain tissue death |

| Evan Blue Leakage | Significantly decreased at all doses | Protection of Blood-Brain Barrier integrity |

Modulation of Oxidative Stress and Apoptosis in Neural Cells (e.g., PC12 cells)

Specific research studies investigating the direct effects of this compound on the modulation of oxidative stress and apoptosis in neural cell lines, such as PC12 cells, were not identified in the search results. While oxidative stress is a known factor in neuronal cell damage and apoptosis, studies detailing this compound's specific mechanisms in this context are not available. researchgate.netnih.govmdpi.comnih.govmdpi.com

Cardioprotective Effects (e.g., against Perfluorooctane Sulfonate (PFOS)-induced cardiac toxicity)

This compound has been investigated for its potential to counteract cardiac damage induced by the environmental toxicant Perfluorooctane Sulfonate (PFOS). nih.gov In a study on rats, PFOS intoxication was shown to induce significant cardiotoxicity through multiple mechanisms, including oxidative stress, inflammation, and apoptosis. nih.gov

PFOS exposure led to an imbalance in oxidative stress markers by reducing the expression of Nrf-2 and its associated antioxidant genes, while increasing the expression of Keap-1. nih.gov This resulted in decreased activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GSR), and an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels. nih.gov PFOS also elevated the levels of cardiac injury markers, including creatine kinase-MB (CK-MB), troponin I, creatine phosphokinase (CPK), and lactate dehydrogenase (LDH). nih.gov

From an inflammatory standpoint, PFOS upregulated levels of tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-B (NF-κB), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Furthermore, it promoted apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax and Caspase-3, leading to disruption of the normal cardiac tissue architecture. nih.gov

Treatment with this compound was found to remarkably protect cardiac tissues by regulating these PFOS-induced dysregulations. nih.gov The findings highlight this compound's antioxidative, anti-inflammatory, and anti-apoptotic properties as key to its cardioprotective effects against this specific toxicant. nih.gov

Table 3: this compound's Counteraction of PFOS-Induced Cardiotoxicity

| Parameter Category | Effect of PFOS Intoxication | Effect of this compound Co-treatment |

|---|---|---|

| Oxidative Stress | ↓ Nrf-2, SOD, CAT, GPx, GSH; ↑ Keap-1, ROS, MDA | Regulation of oxidative stress markers |

| Cardiac Injury Markers | ↑ CK-MB, Troponin I, CPK, LDH | Reduction in cardiac injury markers |

| Inflammation | ↑ TNF-α, NF-κB, IL-6, IL-1β | Reduction in inflammatory markers |

| Apoptosis | ↓ Bcl-2; ↑ Bax, Caspase-3 | Regulation of apoptotic markers |

| Histology | Disrupted cardiac tissue architecture | Protection of cardiac tissue architecture |

Hepatoprotective Effects (e.g., against CCl4-induced hepatotoxicity)

No specific research studies were found detailing the hepatoprotective effects of this compound in the context of carbon tetrachloride (CCl4)-induced hepatotoxicity. The CCl4 model is a common method for inducing experimental liver damage to evaluate the protective effects of various compounds. nih.govnih.goval-kindipublisher.comresearchgate.netresearchgate.net However, literature specifically linking this compound to this model was not available in the search results.

Antihypertensive Effects (e.g., in spontaneously hypertensive rats)

The search results did not yield studies specifically investigating the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR). While research on other flavonoids, such as sakuranetin and quercetin, has shown blood pressure-lowering effects in this animal model, specific data for this compound is not available. nih.govplos.orgmdpi.commdpi.comnih.gov

Skin Health and Photoaging Research

This compound has been identified as a potent agent in skin health, with research focusing on its dual roles in combating photoaging and stimulating melanogenesis.

Inhibition of UV-B Induced Damage

Solar ultraviolet (UV) radiation, particularly UV-B, is a primary factor in extrinsic skin aging, a process known as photoaging. mdpi.comnih.gov Chronic UV exposure induces matrix metalloproteinases (MMPs), which are responsible for the degradation of extracellular matrix components like collagen. mdpi.comnih.gov

Research has shown that this compound can effectively suppress the UV-B-mediated induction of MMP-1 in human keratinocytes in a concentration-dependent manner. mdpi.comnih.gov The mechanism behind this inhibition involves the suppression of UV-B-induced phosphorylation of mitogen-activated protein kinase (MAPK) signaling components, specifically ERK1/2, JNK1/2, and p38 proteins. nih.gov The inhibition of the ERK1/2 kinase pathway, in particular, appears to be a key contributor to this compound's effects on MMP-1 production. nih.gov Consequently, by inhibiting MMP-1, this compound also prevents the UV-B-induced degradation of type-1 collagen in human dermal fibroblast cells. mdpi.comnih.gov These findings position this compound as a potential protective agent against photoaging. mdpi.comnih.gov

Stimulation of Melanogenesis

In a separate area of skin health, this compound has been shown to stimulate melanogenesis, the process of melanin production. nih.govnih.gov In studies using B16BL6 murine melanoma cells, this compound strongly stimulated melanin synthesis and increased tyrosinase activity in a dose-dependent manner. nih.govnih.gov

This stimulatory effect is achieved by up-regulating the expression of key melanogenic enzymes: tyrosinase (Tyr), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). nih.govnih.gov The upstream mechanism involves the up-regulation of the microphthalmia transcription factor (MITF), a master regulator of melanocyte development and function. nih.gov this compound appears to increase MITF expression through PKA/CREB activation. nih.gov Furthermore, it activates MITF by inhibiting the ERK1/2 and PI3K/AKT signaling pathways, which would otherwise lead to MITF phosphorylation and subsequent degradation. nih.gov

Table 4: Summary of this compound's Effects on Skin Health

| Research Area | Model System | Key Molecular Target/Pathway | Observed Effect |

|---|---|---|---|

| Anti-Photoaging | Human keratinocytes & fibroblasts | MAPK signaling (ERK1/2, JNK1/2, p38) | Inhibition of UV-B induced MMP-1 expression and collagen degradation |

| Melanogenesis | B16BL6 murine melanoma cells | PKA/CREB, MITF, ERK1/2, PI3K/AKT | Stimulation of melanin synthesis and tyrosinase activity; Upregulation of Tyr, TRP1, TRP2 |

Impact on Gut Microbiota and Metabolomics

Research into the bioactivity of this compound has extended to its influence on the complex ecosystem of the gut microbiota and the host's metabolic profile. Studies using animal models have demonstrated that this compound can selectively modulate the composition of intestinal bacteria. In a study involving mice, intervention with this compound resulted in a significant increase in the abundance of Parabacteroides and Alloprevotella. Conversely, the population of Allobaculum was found to be reduced following this compound administration nih.govplos.org. These findings suggest a targeted interaction between this compound and specific gut microbial species, which could underpin some of its physiological effects.

Interestingly, while its precursor poncirin (B190377) has been shown to increase the levels of fecal short-chain fatty acids (SCFAs) such as acetic acid, isobutyric acid, and isovaleric acid, supplementation with this compound did not produce a significant effect on the content of these microbial metabolites in mice nih.govplos.org.

Metabolomic analysis of urine from mice treated with this compound revealed significant alterations in the host's metabolic pathways. Compared to a control group, 175 differential metabolites were identified in the this compound group nih.gov. The analysis indicated that this compound primarily affects amino acid metabolic pathways. Specifically, the pathways impacted include taurine (B1682933) and hypotaurine (B1206854) metabolism, glutathione metabolism, histidine metabolism, and D-glutamate metabolism nih.govplos.org. This suggests that the systemic effects of this compound may be mediated through the modulation of amino acid utilization and related metabolic processes.

Table 1: Effects of this compound on Gut Microbiota in Mice

| Microbial Genus | Effect of this compound |

|---|---|

| Parabacteroides | Increased Abundance |

| Alloprevotella | Increased Abundance |

| Allobaculum | Decreased Abundance |

Table 2: Metabolic Pathways in Mice Affected by this compound

| Pathway Category | Specific Metabolic Pathway |

|---|---|

| Amino Acid Metabolism | Taurine and hypotaurine metabolism |

| Glutathione metabolism | |

| Histidine metabolism | |

| D-Glutamate metabolism |

Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory activities, primarily characterized by its anti-inflammatory properties. Scientific investigations have revealed its capacity to modulate key inflammatory pathways and mediators.

In a study investigating cardiac damage in rats, this compound treatment was found to significantly counteract inflammation by reducing the elevated levels of several pro-inflammatory cytokines. The administration of this compound led to a decrease in the expression of tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-B (NF-κB), interleukin-6 (IL-6), and interleukin-1β (IL-1β) nih.gov. This broad-spectrum inhibition of key inflammatory signaling molecules highlights its potential as a potent anti-inflammatory agent.

Further research has substantiated the anti-inflammatory and antinociceptive activities of this compound in various in vivo models plos.org. Its mechanism of action also involves the inhibition of enzymes that play a crucial role in the inflammatory process. For instance, in human keratinocyte cells, this compound at a concentration of 20 µM was shown to inhibit UV-B-induced matrix metalloproteinase-1 (MMP-1) expression by 90% caymanchem.com. MMPs are enzymes that contribute to tissue degradation during inflammation. Additionally, it has been observed to inhibit the phosphorylation of ERK1/2, a key step in cellular signaling pathways that lead to inflammation caymanchem.com.

While much of the research points to a significant anti-inflammatory role, one study noted that this compound, along with hesperetin and pinocembrin, did not modify TNF-induced cytotoxicity in L-929 tumor cells, suggesting that its effects can be specific to the cell type and inflammatory stimulus scispace.com.

Table 3: Summary of this compound's Immunomodulatory Effects

| Molecular Target | Observed Effect | Model System |

|---|---|---|

| TNF-α | Decreased Levels | Rats |

| NF-κB | Decreased Levels | Rats |

| IL-6 | Decreased Levels | Rats |

| IL-1β | Decreased Levels | Rats |

| MMP-1 | Inhibition of Expression | Human Keratinocyte Cells |

| ERK1/2 | Inhibition of Phosphorylation | Human Keratinocyte Cells |

Structure Activity Relationship Sar Studies of Isosakuranetin and Its Derivatives

Influence of Methylation Patterns on Bioactivity

The methylation of flavonoids, including isosakuranetin, can significantly alter their biological activities. This compound itself is a methylated derivative of naringenin (B18129) (4'-O-methylnaringenin). mdpi.com This methylation at the 4'-position of the B-ring is a critical determinant of its bioactivity.

Studies comparing this compound to its non-methylated counterpart, naringenin, have revealed the importance of this methoxy (B1213986) group. For instance, in the context of β-secretase (BACE-1) inhibition, which is relevant to Alzheimer's disease, biflavonoids containing a flavanone-flavone dimer structure with a methoxy group at the C-4' position, as seen in derivatives of this compound, demonstrated potent inhibitory activity. clockss.org This suggests that the 4'-methoxy group is a crucial feature for this particular biological effect. clockss.org

Furthermore, the position of methylation on the flavonoid scaffold can lead to differential activities. For example, while this compound has a methoxy group at the 4'-position, its isomer, sakuranetin (B8019584), is methylated at the 7-position of the A-ring. Research has indicated that the presence of a methoxy group at C-7 is important for antifungal activity against certain plant pathogens. mdpi.com The differential effects of methylation at various positions highlight the nuanced structure-activity relationships governing the bioactivity of these flavanones.

Role of Hydroxyl Groups in Pharmacological Efficacy